molecular formula C14H20N2O5 B13657162 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13657162
M. Wt: 296.32 g/mol
InChI Key: XDNVWNWKYWYEBQ-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridinone moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid and tert-butyl chloroformate.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Coupling Reaction: The protected amino acid is then coupled with the pyridinone moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: This compound lacks the Boc protecting group, making it more reactive.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: A similar compound with a different substitution pattern on the pyridinone ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This makes it a valuable compound for studying stereochemistry and developing chiral drugs.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(2S)-3-(1-methyl-2-oxopyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)15-10(12(18)19)7-9-5-6-16(4)11(17)8-9/h5-6,8,10H,7H2,1-4H3,(H,15,20)(H,18,19)/t10-/m0/s1

InChI Key

XDNVWNWKYWYEBQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=O)N(C=C1)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

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